2-(3-Oxo-3-(4-oxopiperidin-1-yl)propyl)phenylboronic acid
Overview
Description
2-(3-Oxo-3-(4-oxopiperidin-1-yl)propyl)phenylboronic acid is a boronic acid derivative that has garnered interest in various fields of research due to its unique chemical structure and reactivity This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a propyl chain containing a piperidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Oxo-3-(4-oxopiperidin-1-yl)propyl)phenylboronic acid typically involves multi-step organic synthesis. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The specific conditions for the synthesis of this compound may vary, but generally, the reaction is carried out under mild conditions with high functional group tolerance.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(3-Oxo-3-(4-oxopiperidin-1-yl)propyl)phenylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carbonyl groups in the piperidinone moiety can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Alcohol derivatives of the piperidinone moiety.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
2-(3-Oxo-3-(4-oxopiperidin-1-yl)propyl)phenylboronic acid has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions for the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(3-Oxo-3-(4-oxopiperidin-1-yl)propyl)phenylboronic acid is largely dependent on its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the development of sensors and drug delivery systems. The boronic acid group can interact with biological molecules, potentially inhibiting enzymes or modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the piperidinone moiety, making it less versatile in certain applications.
Piperidinone derivatives: Do not contain the boronic acid group, limiting their use in Suzuki-Miyaura coupling reactions.
Uniqueness
2-(3-Oxo-3-(4-oxopiperidin-1-yl)propyl)phenylboronic acid is unique due to the combination of the boronic acid group and the piperidinone moiety. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to compounds with only one of these functional groups.
Properties
IUPAC Name |
[2-[3-oxo-3-(4-oxopiperidin-1-yl)propyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO4/c17-12-7-9-16(10-8-12)14(18)6-5-11-3-1-2-4-13(11)15(19)20/h1-4,19-20H,5-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXSIZTYFGKKOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CCC(=O)N2CCC(=O)CC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801170664 | |
Record name | Boronic acid, B-[2-[3-oxo-3-(4-oxo-1-piperidinyl)propyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801170664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1704063-66-0 | |
Record name | Boronic acid, B-[2-[3-oxo-3-(4-oxo-1-piperidinyl)propyl]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704063-66-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[2-[3-oxo-3-(4-oxo-1-piperidinyl)propyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801170664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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